molecular formula C6H8N2O B6205928 1-(1H-pyrazol-3-yl)propan-1-one CAS No. 42517-73-7

1-(1H-pyrazol-3-yl)propan-1-one

Cat. No.: B6205928
CAS No.: 42517-73-7
M. Wt: 124.1
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Description

1-(1H-pyrazol-3-yl)propan-1-one is an organic compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . It belongs to the pyrazole family, a class of heterocyclic compounds recognized for their wide spectrum of biological activities and significant presence in medicinal chemistry research . The pyrazole nucleus serves as a privileged scaffold in drug discovery, and derivatives similar to this compound have been investigated for their neuroprotective properties . Recent scientific literature highlights that N-propananilide derivatives bearing a pyrazole ring have demonstrated promising neuroprotective effects in a 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model, which is relevant for studying neurodegenerative diseases . The neuroprotective activity in these related compounds is associated with the decrease of pro-apoptotic proteins, including Bax and caspase-3 . As a building block, this compound offers researchers a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceuticals and specialized ligands for catalytic metal complexes . This product is available for research and development purposes. This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

42517-73-7

Molecular Formula

C6H8N2O

Molecular Weight

124.1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1H-pyrazol-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 1H-pyrazole with 1-phenylprop-2-yn-1-one in the presence of a catalyst such as aluminum oxide (Al₂O₃) at room temperature . This method yields the desired compound in moderate yields.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1H-pyrazol-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

1-(1H-pyrazol-3-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-pyrazol-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Substituent Variations and Complexity

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one (): This compound features a phenyl group and two pyrazole rings attached to the propanone backbone. X-ray diffraction confirmed its planar geometry .
  • 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one () :
    The hydroxy and methyl substituents introduce hydrogen-bonding capabilities and steric hindrance, differentiating its reactivity from the simpler target compound.
  • (2E)-1-(Adamantan-1-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one (): The adamantyl group increases lipophilicity, while the conjugated enone system may enhance UV absorption and electronic properties.

Heterocyclic Modifications

  • Oxadiazole Derivatives (): Compounds like 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone incorporate oxadiazole, a nitrogen-rich heterocycle, which could improve thermal stability and bioactivity.

Physicochemical Properties

Spectral Characterization

  • NMR Shifts :
    • Pyrazole protons in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one appear at 7.65, 7.53, and 6.27 ppm in ¹H NMR .
    • Chlorine-substituted analogs () show downfield shifts due to electronegative effects.

Solubility and Stability

  • Bulky substituents (e.g., adamantyl in ) reduce aqueous solubility but enhance lipid membrane permeability.
  • Hydroxy groups () improve solubility in polar solvents via hydrogen bonding.

Antimicrobial and Anticancer Potential

  • Pyrazoline derivatives () exhibit antitumor and antimicrobial activities, attributed to their ability to intercalate DNA or inhibit enzymes .
  • Thiazolidin-3-yl propanones () show in vitro antimicrobial efficacy against Gram-positive bacteria .

Q & A

Q. What are the critical parameters to consider when scaling up the synthesis of this compound from milligram to gram quantities?

  • Methodological Answer : Maintain stoichiometric ratios of reagents (e.g., LiCl/NaBH₄ for reductions) and optimize solvent volumes to avoid dilution effects . Use jacketed reactors for temperature control. Pilot studies with in-situ FTIR or PAT (Process Analytical Technology) ensure consistency .

Notes

  • Contradiction Management : If synthetic yields vary between methods (e.g., vs. 19), validate via control experiments with standardized reagents.
  • Excluded Sources : Commercial data (e.g., ) and non-peer-reviewed platforms (e.g., benchchem.com ) were omitted per guidelines.

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